molecular formula C9H18N2O B1220621 1-Nitroso-2,2,6,6-tetramethylpiperidine CAS No. 6130-93-4

1-Nitroso-2,2,6,6-tetramethylpiperidine

Cat. No. B1220621
CAS RN: 6130-93-4
M. Wt: 170.25 g/mol
InChI Key: ZBLNPMXAFVVOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitroso-2,2,6,6-tetramethylpiperidine (NTP) is an organic nitrosamine compound that has been studied extensively in recent years due to its potential as an effective therapeutic agent. NTP has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi, and to possess antioxidant activity. In addition, NTP has been studied for its potential to modulate the immune system, and its ability to protect cells from oxidative stress.

Scientific Research Applications

Material Science and Biochemistry

  • Spin-Labeled Amino Acid Applications : 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 1-Nitroso-2,2,6,6-tetramethylpiperidine, is used as a β-turn and 310/α-helix inducer in peptides and as a rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Electrochemistry

  • Electrode Reactions of Nitroxide Radicals : Studies on the anodic reactions of derivatives in aqueous solutions revealed one-electron oxidation processes of reversible and quasi-reversible natures (Martinez de Ilarduya et al., 1991).
  • Photolysis and Electrolysis : Electrolysis of chloro- and bromo- derivatives yields free nitroxyl radicals, which are used as mediators in electrochemical oxidation of alcohols (Kashparova et al., 2007).

Chemistry and Synthesis

  • Oxidation of Hydroxylamines to Nitroxyl Radicals : Derivatives of 1-hydroxy-2,2,6,6-tetramethylpiperidine were oxidized to 2,2,6,6-tetramethylpiperidine-1-oxyls, showing potential in synthesis of nitroxyl aldehydes (Schlude, 1973).
  • Substitution Reactions : Effective 2,6-substitution of piperidine nitroxyl radical by carbonyl compounds, particularly in the synthesis of tetrasubstituted piperidin-4-one derivatives (Sakai et al., 2010).

Industrial Applications

  • TEMPO in Chemical Transformations : The organic nitroxyl radical TEMPO, a derivative, is used in industrial applications for chemical transformations, both in homogeneous and heterogeneous forms, including its immobilization on various support materials for recovery and reuse (Beejapur et al., 2019).

Biomedical Research

  • Spin-Labeled Peptides : Solid-phase synthesis of peptides containing spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) demonstrates its application as a spin-label for studying peptides (Martin et al., 2001).

Mass Spectrometry

  • Characterization of Stable Free Radicals : The tetramethylpiperidine nitroxides are characterized using mass spectrometry, highlighting their similarity to nitric oxide and their electronic structures (Morrison et al., 1970).

Molecular and Materials Science

  • Magnetic Resonance Studies : The magnetic resonance properties of derivatives, like 4-amino-2,2,6,6-tetramethylpiperidine-N-oxyl, are explored for investigating polymer systems (Labský et al., 1980).
  • Photoprotection in Polymers : Derivatives of tetramethylpiperidines are used in polymers to prevent photooxidation, showcasing their role as stabilizers and antioxidants (Damiani et al., 2002).

Crystallography and Structural Analysis

  • Synthesis and Structural Analysis : Synthesis of derivatives for the investigation of ionic liquids and their characterization via crystallography and theoretical calculations (Strehmel et al., 2008).

properties

IUPAC Name

2,2,6,6-tetramethyl-1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)6-5-7-9(3,4)11(8)10-12/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLNPMXAFVVOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1N=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879627
Record name 2,2,6,6-Tetramethyl-N-nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00702 [mmHg]
Record name 2,2,6,6-Tetramethyl-N-nitrosopiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21277
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Nitroso-2,2,6,6-tetramethylpiperidine

CAS RN

6130-93-4
Record name 2,2,6,6-Tetramethyl-1-nitrosopiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6130-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',6,6'-Tetramethyl-N-nitrosopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,6,6-Tetramethyl-N-nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitroso-2,2,6,6-tetramethylpiperidine
Reactant of Route 2
1-Nitroso-2,2,6,6-tetramethylpiperidine
Reactant of Route 3
Reactant of Route 3
1-Nitroso-2,2,6,6-tetramethylpiperidine
Reactant of Route 4
1-Nitroso-2,2,6,6-tetramethylpiperidine
Reactant of Route 5
1-Nitroso-2,2,6,6-tetramethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.